molecular formula C16H14 B098172 2,4-Dimethylphenanthrene CAS No. 15254-64-5

2,4-Dimethylphenanthrene

Cat. No. B098172
CAS RN: 15254-64-5
M. Wt: 206.28 g/mol
InChI Key: MOSJDDFSMXUNCW-UHFFFAOYSA-N
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Description

2,4-Dimethylphenanthrene is a chemical compound with the molecular formula C16H14 . It has an average mass of 206.282 Da and a monoisotopic mass of 206.109543 Da .


Synthesis Analysis

The synthesis of this compound involves a generally applicable strategy that features a furan/dimethyl-1-naphthyne cycloaddition reaction followed by a convenient direct deoxygenation of the resulting enooxide with excess trimethylsilyl iodide generated in situ .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C16H14/c1-11-9-12(2)16-14(10-11)8-7-13-5-3-4-6-15(13)16/h3-10H,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 369.0±12.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 59.2±0.8 kJ/mol and a flash point of 168.0±13.7 °C . The index of refraction is 1.676, and the molar refractivity is 71.6±0.3 cm3 .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis Techniques : 2,4-Dimethylphenanthrene and its regioisomers have been synthesized through methods involving furan/dimethyl-1-naphthyne cycloaddition reaction and deoxygenation processes. These methods provide insights into the efficient synthesis of this compound (Jung & Koreeda, 1989).

  • Regiospecific Synthesis : The synthesis of dimethylphenanthrenes, including this compound, has been achieved through directed ortho metalation and Suzuki–Miyaura cross-coupling reactions. This research highlights the importance of these synthetic routes in producing various dimethylphenanthrenes (Böhme, Lorentzen, & Jørgensen, 2017).

  • Analytical Techniques : The use of reversed-phase liquid chromatography for analyzing dimethylphenanthrene isomers, including this compound, has been investigated. This study provides insights into the molecular shape analysis and prediction of behavior for these compounds (Garrigues et al., 1989).

Molecular and Physical Properties

  • Vibrational Analysis : Research on 3,6-Dimethylphenanthrene, closely related to this compound, has provided insight into the vibrational, physical, and chemical properties of these compounds. This study is crucial for understanding the altered geometrical parameters and electronic properties due to methyl group addition (Ali et al., 2015).

  • Nuclear Magnetic Resonance Studies : NMR studies have been conducted on various dimethylphenanthrene compounds, providing valuable information about their structural aspects and molecular behavior (Yamamoto & Nakanishi, 1973).

Environmental and Biological Applications

  • Biodegradation Studies : The degradation of dimethylphenols, similar in structure to this compound, by microorganisms like Mycobacterium neoaurum, highlights the potential for bioremediation of environments contaminated with such compounds (Ji et al., 2019).

  • Ecotoxicology : The effects of dimethylated polycyclic aromatic hydrocarbons on the embryonic development of Japanese medaka have been studied, offering insights into the environmental impact and toxicity of these compounds, which include dimethylphenanthrenes (Rhodes et al., 2005).

Safety and Hazards

2,4-Dimethylphenanthrene is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, it is advised to call a poison center or doctor/physician if you feel unwell .

properties

IUPAC Name

2,4-dimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-9-12(2)16-14(10-11)8-7-13-5-3-4-6-15(13)16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSJDDFSMXUNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=CC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165067
Record name Phenanthrene, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15254-64-5
Record name 2,4-Dimethylphenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15254-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethylphenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015254645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethylphenanthrene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3X6D9TZ6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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